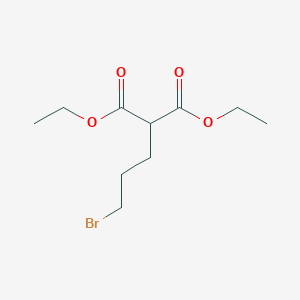

Diethyl 3-bromopropylmalonate

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 2-(3-bromopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJBYTQAUFEFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480699 | |

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10149-21-0 | |

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3-bromopropylmalonate (CAS 10149-21-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-bromopropylmalonate, with the CAS registry number 10149-21-0, is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure incorporates a malonic ester moiety and a terminal alkyl bromide, rendering it a valuable building block for the synthesis of a wide array of carbocyclic and heterocyclic systems, as well as complex acyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development.

Physicochemical Properties

The physical and chemical properties of Diethyl 3-bromopropylmalonate are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10149-21-0 | [1] |

| Molecular Formula | C₁₀H₁₇BrO₄ | [1][2] |

| Molecular Weight | 281.14 g/mol | [1][2] |

| Boiling Point | 150-155 °C at 10 Torr | [2] |

| Density | 1.286 g/cm³ | [2] |

| IUPAC Name | diethyl 2-(3-bromopropyl)propanedioate | [1] |

| Synonyms | Diethyl 2-(3-bromopropyl)malonate, (3-Bromopropyl)propanedioic Acid 1,3-Diethyl Ester | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [2] |

| pKa (Predicted) | 12.62 ± 0.59 | [2] |

| LogP | 1.90390 | [2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

| Rotatable Bond Count | 9 | [1][2] |

Synthesis of Diethyl 3-bromopropylmalonate

The synthesis of Diethyl 3-bromopropylmalonate is typically achieved through the alkylation of diethyl malonate. This reaction is a classic example of the malonic ester synthesis, which relies on the acidity of the α-hydrogen of the malonic ester.

Synthetic Workflow Visualization

Caption: Synthetic workflow for Diethyl 3-bromopropylmalonate.

Step-by-Step Synthesis Protocol

-

Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium ethoxide (NaOEt) in absolute ethanol is prepared. The choice of sodium ethoxide as the base is critical as it prevents transesterification with the diethyl ester groups of the malonate.

-

Deprotonation: Diethyl malonate is added dropwise to the sodium ethoxide solution at a controlled temperature, typically below 50°C, to form the sodium salt of diethyl malonate, a key enolate intermediate.[3] The formation of a white precipitate of the sodium salt is often observed.[3]

-

Alkylation: An excess of 1,3-dibromopropane is then added to the reaction mixture. The use of an excess of the dihalide minimizes the formation of the dialkylated product. The reaction is then heated to reflux to facilitate the S(_N)2 reaction between the enolate and the primary alkyl bromide.

-

Workup: After the reaction is complete, the mixture is cooled, and the excess ethanol is removed under reduced pressure.[3] Water is added to dissolve the sodium bromide salt, and the organic layer is separated.[3] The aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether) to maximize the yield.[3]

-

Purification: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Diethyl 3-bromopropylmalonate.[3]

Chemical Reactivity and Synthetic Applications

The unique structure of Diethyl 3-bromopropylmalonate provides multiple reaction pathways for synthetic chemists. The key reactive sites are:

-

The acidic α-hydrogen: Allows for a second alkylation or other modifications.

-

The ester groups: Can be hydrolyzed to the corresponding dicarboxylic acid.

-

The terminal bromide: A good leaving group for nucleophilic substitution reactions.

A primary application of this reagent is in the synthesis of cyclic compounds through intramolecular cyclization.

Intramolecular Cyclization Pathway

Caption: Intramolecular cyclization of Diethyl 3-bromopropylmalonate.

Representative Protocol: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

-

Second Deprotonation: To a solution of sodium ethoxide in ethanol, Diethyl 3-bromopropylmalonate is added dropwise at room temperature. This removes the remaining acidic α-hydrogen, forming a new enolate.

-

Intramolecular Cyclization: The reaction mixture is heated to reflux. The newly formed enolate acts as an internal nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a four-membered ring.

-

Workup and Purification: The workup and purification procedure is similar to the synthesis of the starting material, involving removal of the solvent, extraction, and purification by vacuum distillation to yield the cyclobutane product.

Applications in Drug Discovery and Development

Diethyl 3-bromopropylmalonate is a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its ability to introduce a cyclopropyl or cyclobutyl moiety, or to serve as a linker, makes it a versatile tool for medicinal chemists. It has been identified as a byproduct in the production of the anticancer drug Carboplatin.[4] More broadly, compounds derived from substituted malonic esters are integral to the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other therapeutic agents. The malonic ester synthesis allows for the creation of a wide range of substituted carboxylic acids which are common structural motifs in many drugs.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 3-bromopropylmalonate.

-

Hazards: This compound may cause skin and eye irritation.[6] It is advisable to consult the Safety Data Sheet (SDS) for comprehensive hazard information.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

Diethyl 3-bromopropylmalonate (CAS 10149-21-0) is a cornerstone reagent in modern organic synthesis. Its dual functionality allows for the construction of complex molecular architectures through straightforward and well-established reaction pathways. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

-

LookChem. Diethyl 3-bromopropylmalonate. [Link]

-

LookChem. Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

PubChem. Diethyl (3-bromopropyl)phosphonate. [Link]

-

PubChem. Diethyl 3-bromopropylmalonate. [Link]

-

YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

YouTube. Conversion of Diethylmalonate to 3 Phenylpropanoic acid. [Link]

-

Chem-supply. diethyl malonate suppliers USA. [Link]

-

Angene Chemical. Diethyl(3-bromopropyl)phosphonate(CAS# 1186-10-3). [Link]

Sources

- 1. Diethyl 3-bromopropylmalonate | C10H17BrO4 | CID 12212854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. diethyl malonate suppliers USA [americanchemicalsuppliers.com]

- 5. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 6. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

Diethyl 3-bromopropylmalonate: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

Diethyl 3-bromopropylmalonate is a diester derivative of malonic acid, functionalized with a terminal bromine atom. This bifunctional nature makes it a versatile building block in organic chemistry.

Table 1: Physicochemical Properties of Diethyl 3-bromopropylmalonate

| Property | Value |

| Molecular Formula | C10H17BrO4[1] |

| Molecular Weight | 281.147 g/mol [1] |

| CAS Number | 10149-21-0[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 150-155 °C at 10 Torr[1] |

| Density | 1.286 g/cm³[1] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol.[1] |

Synthesis of Diethyl 3-bromopropylmalonate

The synthesis of Diethyl 3-bromopropylmalonate is a classic example of a malonic ester synthesis, which involves the alkylation of a malonic ester enolate.[2] The following protocol is a standard laboratory procedure.

Synthesis Workflow

Caption: Synthesis workflow for Diethyl 3-bromopropylmalonate.

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1,3-Dibromopropane

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. The flask is cooled in an ice bath. Diethyl malonate is added dropwise to the stirred solution. The acidic α-hydrogen of diethyl malonate is deprotonated by the strong base, sodium ethoxide, to form the resonance-stabilized diethyl malonate enolate.[2]

-

Alkylation: 1,3-Dibromopropane is then added dropwise to the enolate solution. The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The enolate acts as a nucleophile and attacks one of the primary carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Diethyl 3-bromopropylmalonate.

Applications in Research and Drug Development

Diethyl 3-bromopropylmalonate is a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[3][4]

Synthesis of Carbocyclic Compounds

A primary application of Diethyl 3-bromopropylmalonate is in the synthesis of cyclobutane derivatives.[5][6] The presence of the terminal bromine and the active methylene group allows for an intramolecular cyclization reaction. This is achieved by treating Diethyl 3-bromopropylmalonate with a strong base, which deprotonates the α-carbon, and the resulting carbanion displaces the intramolecular bromide to form a four-membered ring. These cyclobutane motifs are important structural components in many biologically active molecules.

Precursor for Substituted Carboxylic Acids

Following the initial alkylation, the resulting substituted malonic ester can be hydrolyzed and decarboxylated to yield a substituted carboxylic acid.[2] This allows for the introduction of a three-carbon chain with a terminal bromine, which can be further functionalized.

Use in the Synthesis of Heterocyclic Compounds

The electrophilic and nucleophilic centers in Diethyl 3-bromopropylmalonate make it a suitable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry.

Safety and Handling

Caution: The following safety information is based on the Safety Data Sheet for the closely related compound, Diethyl bromomalonate.[7][8][9] It is imperative to consult the specific SDS for Diethyl 3-bromopropylmalonate before handling.

-

Hazards: Causes severe skin burns and eye damage.[7][9] May cause respiratory irritation.[9]

-

Precautions:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

Conclusion

Diethyl 3-bromopropylmalonate is a highly versatile and valuable reagent in organic synthesis. Its unique structure allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

LookChem. (n.d.). Diethyl 3-bromopropylmalonate. Retrieved from [Link]

- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

YouTube. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 3-bromopropylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (3-bromopropyl)phosphonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chegg. (2021, April 12). Question: When diethylmalonate was treated with two equivalents of sodium ethoxide in ethanol and then 1,3-dibromopropane.... Retrieved from [Link]

Sources

- 1. Diethyl 3-bromopropylmalonate|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Diethyl (3-chloropropyl)malonate | 18719-43-2 | Benchchem [benchchem.com]

- 6. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Diethyl 2-(3-bromopropyl)malonate

[1]

Introduction: The Bifunctional "Molecular Lego"

Diethyl 2-(3-bromopropyl)malonate (CAS 10149-21-0) represents a critical class of bifunctional aliphatic building blocks in medicinal chemistry.[1] Structurally, it possesses two distinct reactive termini:[1]

-

The Malonate Head: A pro-nucleophilic center (pKa ~13) capable of decarboxylation to yield substituted acetic acids or further alkylation to form quaternary carbon centers.[1]

-

The Alkyl Bromide Tail: An electrophilic site primed for

displacement by amines, thiols, or carbon nucleophiles.[1]

This dual reactivity makes it an indispensable "linker" scaffold for synthesizing non-natural amino acids (e.g., ornithine analogs), functionalized heterocycles, and complex pharmaceutical intermediates.[1] This guide moves beyond basic data, offering a field-tested protocol for handling, characterization, and application.[1]

Physicochemical Matrix

The following data aggregates experimental values and validated predictive models. Note the critical distinction in boiling point pressures; attempting to distill this compound at atmospheric pressure will result in thermal degradation.[1]

Table 1: Core Physical Properties[2][3]

| Property | Value / Range | Technical Commentary |

| CAS Number | 10149-21-0 | |

| Molecular Formula | ||

| Molecular Weight | 281.14 g/mol | Essential for stoichiometric calculations.[1] |

| Appearance | Colorless to pale yellow liquid | Darkening indicates bromide decomposition or oxidation.[1] |

| Density | 1.286 g/mL (at 25°C) | High density facilitates phase separation from aqueous layers (bottom layer).[1] |

| Boiling Point | 150–155 °C @ 10 Torr | Critical: Do not heat >160°C. Vacuum distillation required.[1] |

| Refractive Index | Useful for quick purity checks inline.[1] | |

| Solubility | DCM, Chloroform, EtOAc, MeOH | Immiscible with water; hydrolyzes slowly in aqueous base.[1] |

| Flash Point | >110 °C (Estimated) | Class IIIB Combustible Liquid.[1] |

Structural Insights & Reactivity Map[1][4]

To understand how to use this reagent, one must visualize its electron density distribution.[1] The molecule contains a "Soft" electrophile (Alkyl Bromide) and a "Hard" pro-nucleophile (Malonate Alpha-Carbon).[1]

Graphviz Diagram 1: Reactivity & Functional Logic

Figure 1: Functional decomposition of CAS 10149-21-0.[1] The molecule acts as a bridge, allowing the coupling of two distinct fragments via orthogonal reaction mechanisms.[1]

Handling, Storage, and Stability Protocol

Expertise Note: The primary failure mode with this reagent is hydrolysis of the ester groups or photolytic degradation of the C-Br bond.[1]

Storage Protocol (Self-Validating System)

-

Atmosphere: Store under Argon or Nitrogen.[1] The alpha-proton is acidic enough that atmospheric moisture/CO2 cycling can slowly degrade the material over months.[1]

-

Temperature: Refrigerate (2–8°C). While stable at room temperature for weeks, long-term storage requires cold to prevent slow elimination of HBr (which autocatalyzes further decomposition).[1]

-

Container: Amber glass is mandatory.[1] Alkyl bromides are susceptible to radical formation under UV light, leading to discoloration (liberation of

).[1]

Safety Precaution

Synthetic Utility: The "Cyclization" Workflow[4]

A common application of this reagent is the synthesis of substituted piperidines or pyrrolidines, or the extension of carbon chains.[1] Below is a generalized workflow for a Malonic Ester Synthesis application.

Experimental Logic[1][4][5]

-

Why use this reagent? It introduces a 3-carbon chain terminated by a leaving group.[1]

-

Causality: If you use a strong base (NaH) with a nucleophile, you can cyclize onto the bromide intramolecularly or attach a new group intermolecularly.[1]

Workflow Diagram

Figure 2: Typical synthetic pathway utilizing the electrophilic bromide tail for N-alkylation followed by ring closure.[1]

Analytical Characterization (QC)[1]

To verify the identity of CAS 10149-21-0, use the following expected NMR signature.

NMR Prediction (300 MHz, )

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 4.15 – 4.25 | Quartet (q) | 4H | Deshielded by ester oxygen.[1] | |

| 3.35 – 3.45 | Triplet (t) | 2H | Deshielded by bromine (electronegative).[1] | |

| 3.30 – 3.38 | Triplet (t) | 1H | The "Malonate" proton.[1] | |

| 1.95 – 2.10 | Multiplet (m) | 2H | Propyl chain (internal).[1] | |

| 1.80 – 1.95 | Multiplet (m) | 2H | Propyl chain (internal).[1] | |

| 1.25 – 1.30 | Triplet (t) | 6H | Methyl terminus of ethyl ester.[1] |

QC Checkpoint:

References

Diethyl 3-bromopropylmalonate boiling point and density

This technical guide details the physicochemical profile, synthetic methodology, and handling of Diethyl 3-bromopropylmalonate (CAS: 10149-21-0). It focuses on the critical distinction between the linear target molecule and its thermodynamic sink, the cyclobutane derivative.

Physicochemical Characterization, Synthetic Strategy, and Quality Control

Executive Summary

Diethyl 3-bromopropylmalonate is a bifunctional building block utilized in the synthesis of non-proteinogenic amino acids, heterocyclic pharmaceuticals, and valproic acid derivatives. Its utility stems from the differential reactivity of its two electrophilic sites (the alkyl bromide and the diester) and the nucleophilic potential of the

Successful utilization of this compound requires rigorous control over its synthesis to prevent intramolecular cyclization (forming diethyl 1,1-cyclobutanedicarboxylate) and intermolecular dimerization . This guide provides the specific parameters to isolate the linear bromide species.

Part 1: Physicochemical Profile

The following data represents the experimental consensus for the linear alkyl bromide. Note the critical deviation in boiling point compared to its cyclized impurity.

Core Properties Table

| Property | Value | Conditions / Notes |

| Boiling Point | 150 – 155 °C | @ 10 mmHg (Torr) |

| Density | 1.286 g/mL | @ 25 °C |

| Molecular Weight | 281.14 g/mol | Formula: |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage (oxidation/hydrolysis) |

| Solubility | DCM, Chloroform, Ethyl Acetate | Immiscible in water |

Impurity Differentiation (Critical QC)

A common failure mode in synthesis is the inadvertent formation of the cyclobutane derivative. You must validate your product against these impurity markers:

| Compound | Structure | Boiling Point (Vacuum) | Density |

| Target: Diethyl 3-bromopropylmalonate | Linear Chain | 150-155 °C @ 10 Torr | 1.286 g/mL |

| Impurity: Diethyl 1,1-cyclobutanedicarboxylate | Cyclic Ring | 104-105 °C @ 12 Torr | 1.050 g/mL |

Analyst Note: If your distillate boils near 100–110 °C (at ~10-12 mmHg) and has a density near water (~1.05), you have synthesized the cyclobutane, not the linear bromide.

Part 2: Synthetic Pathways & Mechanism

The synthesis relies on the alkylation of the diethyl malonate enolate with 1,3-dibromopropane. The reaction is governed by a competition between Substitution (

Reaction Logic Diagram

The following Graphviz diagram illustrates the kinetic competition. To secure the target, the reaction environment must statistically favor the collision of the enolate with unreacted dibromide.

Figure 1: Kinetic competition in the alkylation of diethyl malonate. Path to the target requires excess electrophile to suppress the red dashed pathways.

Mechanistic Control Strategy[3]

-

Stoichiometry (The "Dilution Principle"): You must use 3.0 to 4.0 equivalents of 1,3-dibromopropane relative to diethyl malonate. This ensures that when the malonate enolate attacks, it statistically hits a fresh dibromide molecule rather than a mono-alkylated product (which would lead to dimerization).

-

Inverse Addition: Do not add the dibromide to the enolate. Instead, add the enolate solution slowly to the refluxing dibromide . This keeps the concentration of enolate low relative to the electrophile at all times.

Part 3: Experimental Protocol

Objective: Synthesis of 50g of Diethyl 3-bromopropylmalonate. Safety: Work in a fume hood. 1,3-dibromopropane is toxic.

Reagents

-

Diethyl malonate: 0.2 mol (32.0 g)

-

Sodium Ethoxide (21% wt in EtOH): 0.2 mol (68 mL)

-

1,3-Dibromopropane: 0.6 mol (121.0 g) [3.0 equiv excess]

-

Ethanol (Absolute): 100 mL

Workflow

-

Enolate Formation:

-

In a dry flask under

, charge the diethyl malonate. -

Add Sodium Ethoxide solution dropwise at 0°C. Stir for 30 minutes at room temperature. The solution may become turbid (sodium salt precipitation).

-

-

Inverse Addition (Critical Step):

-

In a separate 500mL 3-neck flask, heat the neat 1,3-dibromopropane to 60°C.

-

Transfer the malonate enolate mixture into an addition funnel.

-

Add the enolate to the dibromide slowly over 2 hours.

-

Why? This maintains the [Enolate] << [Dibromide] ratio, suppressing the formation of the bis-malonate dimer.

-

-

Reaction & Quench:

-

Purification (Vacuum Distillation):

-

Setup a short-path distillation apparatus with a high-vacuum pump.

-

Fraction 1 (Fore-run): Collect anything boiling < 130°C at 10 mmHg. This contains unreacted dibromide and any cyclobutane impurity (BP ~105°C).

-

Fraction 2 (Product): Collect the fraction boiling at 150–155°C at 10 mmHg .

-

Residue: The pot residue contains the heavy bis-alkylated dimer.

-

Part 4: Safety & Stability

Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Specific Risk: While less volatile than diethyl bromomalonate (a tear gas), this compound is an alkylating agent. It can alkylate DNA bases. Handle with double nitrile gloves.

Storage

-

Conditions: Store at 2–8°C under Argon.

-

Hydrolysis Risk: Moisture will hydrolyze the ester groups to the free acid, which may spontaneously decarboxylate. If the liquid turns acidic (pH paper test on wet aliquot), repurify immediately.

References

-

LookChem. (n.d.). Diethyl 3-bromopropylmalonate Physical Properties (CAS 10149-21-0).[3] Retrieved from

-

Organic Syntheses. (1937). Gamma-chloropropyl acetate (General methodology for halo-alkyl chain handling). Org.[2][4] Synth. 17, 29.

-

BenchChem. (2025).[2] Common side products in the alkylation of diethyl malonate.[2] Retrieved from

-

PubChem. (n.d.). Diethyl 3-bromopropylmalonate (Compound Summary).[1][5] National Library of Medicine. Retrieved from

-

Chegg/Chemistry Archives. (2021). Mechanism of cyclobutane formation from diethyl malonate and 1,3-dibromopropane.[6][7] Retrieved from

Sources

- 1. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Triethyl 3-bromopropane-1,1,1-tricarboxylate | 71170-82-6 | Benchchem [benchchem.com]

- 6. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 7. Solved 12. a) When diethyl malonate was treated with two | Chegg.com [chegg.com]

Operational Safety & Technical Handling Guide: Diethyl (3-bromopropyl)malonate

CAS No: 10149-21-0 Formula: C₁₀H₁₇BrO₄ Molecular Weight: 281.14 g/mol [1]

Introduction: The Strategic Intermediate

Diethyl (3-bromopropyl)malonate is a bifunctional building block critical to modern organic synthesis. It combines the nucleophilic potential of the malonate moiety (upon deprotonation) with the electrophilic character of the alkyl bromide. This dual reactivity makes it a linchpin in the synthesis of carboplatin derivatives , non-natural amino acids , and functionalized heterocycles .

However, this utility comes with a specific hazard profile. Unlike standard solvents, this compound acts as a soft alkylating agent . Standard Safety Data Sheets (SDS) often categorize it generically; this guide provides the granular, research-grade protocols necessary to handle it with scientific integrity.

Chemical & Physical Characterization

Data aggregated from validated experimental sources.

| Property | Value | Operational Implication |

| Physical State | Colorless to pale yellow liquid | Color change (browning) indicates degradation (HBr release). |

| Boiling Point | 150–155 °C @ 10 Torr | High boiling point; distillation requires high vacuum (<1 mmHg) to avoid thermal decomposition. |

| Density | 1.286 g/mL @ 25 °C | Denser than water; will sink in aqueous biphasic washes. |

| Solubility | DCM, Chloroform, EtOAc, Methanol | Immiscible with water; hydrolyzes slowly in aqueous media. |

| Flash Point | >110 °C (Predicted) | Combustible but not highly flammable. |

| Vapor Pressure | Low at STP | Inhalation risk increases significantly upon heating. |

Hazard Identification & Toxicology (The "Why")

Mechanism of Toxicity

The primary hazard stems from the gamma-bromoalkyl tail. While less aggressive than alpha-bromo esters (which are potent lachrymators), this compound remains an alkylating agent.

-

Cellular Target: Electrophilic attack on nucleophilic residues in proteins and DNA (guanine N7).

-

Physiological Effect: Direct cytotoxicity to mucous membranes and potential sensitization.

GHS Classification (Self-Validated)

Based on functional group analysis and surrogate alkyl bromide data.

Exposure Pathway Visualization

The following diagram illustrates the biological interaction and necessary barriers.

Caption: Figure 1. Pathophysiological cascade of exposure and barrier intervention points.[8]

Advanced Handling & Storage Protocols

The "Inert-First" Transfer Protocol

Standard: Prevent hydrolysis and oxidation. Why: Moisture hydrolyzes the ester groups to the dicarboxylic acid (altering stoichiometry), while light/heat can cleave the C-Br bond.

-

Preparation: Dry all glassware in an oven (>120°C) for 2 hours.

-

Atmosphere: Cycle the reaction vessel 3x with Argon or Nitrogen.

-

Transfer:

-

Volumes < 10 mL: Use a gas-tight syringe with a long needle to pull from the bottom of the reagent bottle (under positive inert pressure).

-

Volumes > 10 mL: Use a cannula transfer technique.

-

-

Validation: Check the liquid appearance. If the liquid is dark orange/brown, run a TLC (Hexane/EtOAc 8:2). A baseline spot indicates carboxylic acid degradation products.

Storage Architecture

-

Temperature: 2–8 °C (Refrigerated).

-

Container: Amber glass (UV protection) with a Teflon-lined cap.

-

Stabilization: Store under Argon. If storing for >6 months, consider adding activated 4Å molecular sieves to scavenge moisture.

Emergency Response & Waste Management

Spill Management Decision Tree

Critical Warning: Do not use water to clean up the neat chemical. Hydrolysis generates HBr (acidic gas) and malonic acid.

Caption: Figure 2. Logic flow for containment and cleanup of alkyl bromide spills.

Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2]

-

Contraindication: Do not use a high-volume water jet; this may spread the burning lipophilic liquid.

-

Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA.

Synthesis Utility: Contextualizing the Hazard

To understand the handling requirements, one must understand the reaction mechanism. This compound is typically used in Malonic Ester Synthesis .

-

The Reaction: The alpha-proton (between the carbonyls) is acidic (pKa ~13).

-

The Risk: Bases used to deprotonate the malonate (e.g., NaH, NaOEt) are incompatible with the storage of the starting material.

-

Protocol: Never store Diethyl (3-bromopropyl)malonate mixed with bases. The reaction is exothermic and can run away if not cooled (0 °C) during addition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12212854, Diethyl 3-bromopropylmalonate. Retrieved from [Link]

-

LookChem. Diethyl 3-bromopropylmalonate Properties and Suppliers. Retrieved from [Link][9]

Sources

- 1. Diethyl 3-bromopropylmalonate | C10H17BrO4 | CID 12212854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lookchem.com [lookchem.com]

Strategic Utilization of Diethyl 3-bromopropylmalonate and its Functional Equivalents in Drug Synthesis

[1]

Executive Summary

Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) acts as a critical "linchpin" reagent in medicinal chemistry.[1] Its value lies in its bifunctionality: it possesses a nucleophilic pro-moiety (the malonate

While often overshadowed by its cyclized counterpart (cyclobutane-1,1-dicarboxylate), this linear reagent is essential for synthesizing

Chemical Identity & Nomenclature

To ensure supply chain accuracy and prevent experimental error, strict adherence to CAS and IUPAC identity is required.[1]

| Identifier | Value | Notes |

| Common Name | Diethyl 3-bromopropylmalonate | Standard commercial name.[1] |

| CAS Number | 10149-21-0 | Critical: Do not confuse with Diethyl (3-bromopropyl)phosphonate (CAS 1186-10-3).[1] |

| IUPAC Name | Diethyl 2-(3-bromopropyl)propanedioate | Preferred for regulatory documentation.[1] |

| Alt. Synonym 1 | 2-(3-Bromopropyl)malonic acid diethyl ester | Found in older German literature.[1] |

| Alt. Synonym 2 | Historical nomenclature.[1] | |

| Molecular Formula | MW: 281.14 g/mol |

Functional Synonyms: Synthetic Equivalents & Surrogates

In advanced organic synthesis, a "synonym" is often a surrogate—a different reagent that yields the same final intermediate. The following classes represent the functional equivalents of Diethyl 3-bromopropylmalonate, categorized by their strategic utility.

Class A: The "Do-It-Yourself" Equivalent (In Situ Generation)

Reagents: Diethyl Malonate + 1,3-Dibromopropane + NaOEt (1.0 eq) Context: When the isolated reagent is expensive or unavailable.[1]

-

Mechanism: Statistical mono-alkylation.[1]

-

Expertise Note: This route is prone to the "Cyclobutane Trap." If the base concentration is too high or the dibromide is not in excess, the mono-alkylated intermediate intramolecularly cyclizes to form Diethyl cyclobutane-1,1-dicarboxylate (a Carboplatin intermediate).[1]

-

Protocol Adjustment: To mimic the pure reagent, use a 3:1 excess of 1,3-dibromopropane and slow addition of the malonate enolate to favor the linear mono-bromide.

Class B: The Halogen Analogs (Reactivity Modulation)

Reagents: Diethyl 3-chloropropylmalonate vs. Diethyl 3-iodopropylmalonate.[1]

-

Chloro-Analog: More stable, cheaper.[1] Requires stronger nucleophiles (e.g., thiolates, azides) or activation (Finkelstein reaction) to displace the halide.[1]

-

Iodo-Analog: Highly reactive.[1] Often prepared in situ from the bromo-analog using NaI/Acetone to accelerate sluggish substitutions (e.g., with sterically hindered amines).[1]

Class C: The Masked Equivalents (Protection Strategy)

Reagents: Diethyl 3-(benzyloxy)propylmalonate or Diethyl 3-(tetrahydropyranyloxy)propylmalonate.[1] Context: Used when the target molecule contains nucleophiles (like primary amines) that would prematurely cyclize or polymerize if the alkyl bromide were present.[1]

-

Workflow: Alkylation

Manipulation of the core

Synthetic Utility & Mechanism

The reagent is primarily used to construct heterocycles via a "Link-then-Cyclize" strategy.[1]

Pathway: Synthesis of Pyrrolizidine Alkaloid Scaffolds

A classic application involves the alkylation of an amino acid derivative (e.g., Proline ester) followed by cyclization.[1][2]

Step 1: N-Alkylation The alkyl bromide moiety reacts with a secondary amine (e.g., L-Proline ethyl ester).[1] Step 2: Dieckmann Condensation The resulting intermediate undergoes base-mediated cyclization between the malonate ester and the amino acid ester, forming a bicyclic pyrrolizidine core.[1]

Visualization: The Divergent Pathways

The following diagram illustrates the critical decision points when using this reagent versus generating it in situ.

[1]

Detailed Experimental Protocol

Case Study: Preparation of a Functionalized Piperidine Derivative via Diethyl 3-bromopropylmalonate.

Rationale

This protocol demonstrates the use of the reagent to introduce a functionalized 3-carbon chain to a primary amine, followed by thermal decarboxylation to yield a GABA analog precursor.[1]

Materials

-

Reagent: Diethyl 3-bromopropylmalonate (10 mmol, 2.81 g).[1]

-

Nucleophile: Benzylamine (10 mmol, 1.07 g).[1]

-

Base: Potassium Carbonate (

), anhydrous (12 mmol).[1] -

Solvent: Acetonitrile (MeCN), dry.[1]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

(1.66 g) in dry MeCN (40 mL). -

Addition: Add Benzylamine (1.07 g) followed by dropwise addition of Diethyl 3-bromopropylmalonate (2.81 g) over 10 minutes at room temperature.

-

Expert Insight: Rapid addition can lead to bis-alkylation of the amine. The steric bulk of the malonate group helps direct mono-alkylation, but rate control is vital.[1]

-

-

Reaction: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The bromide spot ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield a viscous oil.

-

Purification: The crude product (Diethyl 2-(3-(benzylamino)propyl)malonate) is often pure enough for the next step.[1] If cyclization to the lactam (piperidone) is desired, heat the crude oil in ethanol with catalytic NaOEt.[1]

Self-Validating Checkpoint:

Safety & Stability

-

Lachrymator: Like many alkyl bromides and esters, this reagent can be irritating to eyes and mucous membranes.[1] Handle in a fume hood.

-

Thermal Instability: Upon prolonged heating without a nucleophile, the reagent may slowly cyclize to diethyl cyclobutane-1,1-dicarboxylate, releasing HBr.[1] Store at

. -

Incompatibility: Avoid strong bases (e.g., NaH) unless immediate enolization is intended, as this will trigger self-cyclization.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12212854, Diethyl 3-bromopropylmalonate.[1] Retrieved from [Link]

-

Organic Syntheses. Alkylation of Malonic Esters: General Procedures. (Contextual grounding for malonate alkylation mechanics). Retrieved from [Link][1]

difference between Diethyl 3-bromopropylmalonate and Diethyl 3-chloropropylmalonate

Technical Whitepaper: Comparative Analysis of Halopropylmalonates in Organic Synthesis

Executive Summary

In the synthesis of cycloalkanes and functionalized amino acids, Diethyl (3-bromopropyl)malonate (DEBPM) and Diethyl (3-chloropropyl)malonate (DECPM) represent a classic trade-off between kinetic efficiency and thermodynamic stability.[1] While both serve as critical precursors for Diethyl cyclobutane-1,1-dicarboxylate (a key intermediate for the anticancer drug Carboplatin), their behaviors differ radically under alkylation conditions.[1]

This guide analyzes the mechanistic divergence of these two building blocks, providing validated protocols for their effective utilization. The core distinction lies in the leaving group capability: the bromide offers rapid, low-temperature cyclization, whereas the chloride requires catalytic activation (Finkelstein conditions) to achieve comparable yields.

Part 1: Physicochemical Profile[2][3]

The choice between the chloro- and bromo- derivatives often dictates the purification strategy and reactor design.[1] The bromo- derivative is significantly denser, aiding in phase separation during aqueous workups, but is more susceptible to light-induced degradation.[1]

Table 1: Comparative Properties of Halopropylmalonates

| Property | Diethyl (3-bromopropyl)malonate | Diethyl (3-chloropropyl)malonate |

| CAS Number | 10149-21-0 | 18719-43-2 |

| Molecular Weight | 281.14 g/mol | 236.69 g/mol |

| Leaving Group ( | -9 (HBr) | -7 (HCl) |

| C-X Bond Energy | ~276 kJ/mol (Weaker) | ~338 kJ/mol (Stronger) |

| Density (25°C) | ~1.286 g/mL | 1.101 g/mL |

| Boiling Point | ~140-145°C (est. @ 5 mmHg) | 136°C @ 5 mmHg |

| Relative Reactivity ( | ~10,000 (Fast) | ~200 (Slow) |

Note: Relative reactivity is based on general alkyl halide substitution rates (

Part 2: Mechanistic Divergence

The primary synthetic application for these molecules is intramolecular alkylation to form a cyclobutane ring.[1] This proceeds via an

The Leaving Group Paradox

-

DEBPM (Bromo): The C-Br bond is weaker and longer.[1] The transition state energy for the displacement of bromide is significantly lower, allowing cyclization to occur rapidly at moderate temperatures (60–80°C) with standard bases like Sodium Ethoxide (NaOEt).

-

DECPM (Chloro): The C-Cl bond is stronger.[1] Direct cyclization often stalls or requires high temperatures (>120°C), which promotes side reactions (e.g., decarboxylation or polymerization).[1] To overcome this, iodide catalysis is required.[1]

Visualization: Reaction Pathways

The following diagram illustrates the direct path (Br) versus the catalytic cycle required for the Chloro- derivative.[1]

Caption: Path A shows the direct, rapid cyclization of the bromo-derivative. Path B demonstrates the iodide-catalyzed activation required for the chloro-derivative.[1]

Part 3: Experimental Protocols

Protocol A: Cyclization of DEBPM (The Kinetic Route)

Best for: Small-scale synthesis, rapid optimization, or when reactor temperature is limited.

Reagents:

-

Sodium Ethoxide (1.1 equiv, 21% wt in Ethanol)

-

Absolute Ethanol (Solvent)

Methodology:

-

Enolization: Charge a dry flask with absolute ethanol and add Sodium Ethoxide solution under

. -

Addition: Add DEBPM dropwise at room temperature. The reaction is exothermic; maintain internal temp <40°C.[1]

-

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.[1] The starting material (high retention time) should disappear rapidly.[1]

-

Workup: Cool to room temperature. Quench with dilute acetic acid/water. Remove ethanol via rotary evaporation.[1] Extract the aqueous residue with diethyl ether.

-

Purification: Distillation under reduced pressure (bp ~104°C @ 12 mmHg).

Protocol B: Activation of DECPM (The Catalytic Route)

Best for: Large-scale manufacturing (lower cost of Cl-starting material) or long-term storage stability.[1]

Reagents:

-

Diethyl (3-chloropropyl)malonate (1.0 equiv)[1]

-

Potassium Carbonate (

, 2.0 equiv) or NaOEt -

Sodium Iodide (NaI, 0.1 – 0.2 equiv) - The Catalyst

-

DMF or DMSO (Polar aprotic solvents preferred for Finkelstein efficiency)

Methodology:

-

Catalyst Charge: Suspend

and NaI in dry DMF. -

Addition: Add DECPM in one portion.

-

The "Finkelstein Swap": Heat the mixture to 100–110°C.

-

Duration: Reaction requires 12–16 hours.

-

Workup: Pour the reaction mixture into ice water (to dissolve DMF and inorganic salts). Extract with Ethyl Acetate.[1]

-

Safety Note: Wash organic layers with sodium thiosulfate solution if iodine coloration (brown/purple) is observed.[1]

Part 4: Strategic Selection Framework

When designing a process, use the following decision matrix to select the appropriate starting material.

Caption: Decision logic for selecting between Chloro- (DECPM) and Bromo- (DEBPM) precursors based on cost, scale, and equipment constraints.

References

-

Organic Syntheses. (1988).[1] Diethyl 1,1-Cyclobutanedicarboxylate. Org. Synth. Coll. Vol. 6, p.271. Retrieved from [Link]

-

LookChem. (n.d.). Diethyl 3-bromopropylmalonate Properties and Suppliers. Retrieved from [Link]

Sources

Diethyl 3-bromopropylmalonate: Structural Analysis & Synthetic Utility

The following technical guide details the structural characteristics, synthetic utility, and functional reactivity of Diethyl 3-bromopropylmalonate (CAS 10149-21-0).

Technical Whitepaper | Chemical Intermediates in API Synthesis

Executive Summary & Technical Profile

Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) is a bifunctional organic intermediate primarily utilized in the synthesis of cycloalkane-based pharmaceutical scaffolds.[1] It serves as the critical "open-chain" precursor to cyclobutane-1,1-dicarboxylic acid , the carbocyclic core found in second-generation platinum-based antineoplastic agents such as Carboplatin .

Its value lies in its dual reactivity: it possesses a nucleophilic malonate core and an electrophilic alkyl bromide tether. This duality allows it to function as a "linchpin" molecule—capable of intramolecular cyclization to form strained rings or intermolecular coupling to attach propyl-linker chains to other pharmacophores.

Core Identity Table

| Property | Specification |

| IUPAC Name | Diethyl 2-(3-bromopropyl)propanedioate |

| CAS Number | 10149-21-0 |

| Molecular Formula | |

| Molecular Weight | 281.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 150–155 °C (at 10 Torr) |

| Density | ~1.286 g/cm³ |

| Key Functional Groups | Diester (Ethyl), Alkyl Bromide, Acidic |

Molecular Architecture & Functional Groups

To understand the reactivity of this molecule, one must analyze its three distinct electronic zones. The molecule is not merely a chain; it is a "spring-loaded" system ready for cyclization.

Structural Zones

-

The Malonate Core (Nucleophilic Zone): The central carbon (

-carbon) is flanked by two electron-withdrawing ester groups. This makes the -

The Propyl Tether (Spacer Zone): A three-carbon alkyl chain separates the reactive centers. This specific length (

) is critical. It dictates that intramolecular reaction will form a four-membered cyclobutane ring , a kinetically accessible but thermodynamically strained system. -

The Alkyl Bromide (Electrophilic Zone): The terminal carbon bears a bromine atom, a good leaving group. It is susceptible to nucleophilic attack (

) either from an external nucleophile or from the molecule's own internal enolate.

Diagram: Structural Reactivity Logic

The following diagram maps the logical flow from structure to potential reaction pathways.

Caption: Functional group logic map showing the divergence between cyclization (Path A) and substitution (Path B).

Synthetic Protocols & Chemo-selectivity

Synthesizing Diethyl 3-bromopropylmalonate requires overcoming a significant chemo-selective challenge: preventing bis-alkylation .

The Challenge: Mono- vs. Bis-Alkylation

When diethyl malonate reacts with 1,3-dibromopropane, three outcomes are possible:

-

Target Product: Mono-alkylation (One bromide displaced).

-

Side Product A: Bis-alkylation (Two malonates attach to one propane chain).

-

Side Product B: Cyclization (The target product immediately cyclizes to cyclobutane).

Optimized Protocol for Mono-Alkylation

To isolate the open-chain bromide (CAS 10149-21-0) rather than the cyclobutane, the reaction kinetics must be controlled to favor the first substitution step while suppressing the second.

Reagents:

-

Diethyl malonate (1.0 eq)[2]

-

1,3-Dibromopropane (3.0 - 4.0 eq - Critical Excess)

-

Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

-

Solvent: Ethanol (anhydrous) or THF

Step-by-Step Methodology:

-

Enolate Formation: Dissolve diethyl malonate in anhydrous ethanol. Add NaOEt (1.0 eq) dropwise at 0°C. Stir for 30 minutes to generate the sodiomalonate enolate.

-

Inverse Addition (Crucial Step): Do not add the bromide to the enolate. Instead, add the enolate solution slowly to a refluxing solution of excess 1,3-dibromopropane .

-

Why? The high concentration of dibromide relative to enolate ensures that any enolate molecule encountering an electrophile is statistically likely to hit a fresh dibromide molecule rather than an already-reacted mono-bromide.

-

-

Quench & Workup: Once addition is complete, neutralize immediately with dilute acetic acid to prevent the formed product from cyclizing (which requires base).

-

Purification: Distill off the excess 1,3-dibromopropane (lower boiling point) under vacuum. The residue is the crude diethyl 3-bromopropylmalonate, which can be further purified by fractional distillation.

Applications in Drug Development

Precursor to Platinum-Based Antineoplastics

The most authoritative application of this molecule is in the synthesis of Carboplatin .

-

Mechanism: Diethyl 3-bromopropylmalonate is treated with a second equivalent of base (NaOEt). The reformed enolate attacks the terminal bromide (intramolecular

), closing the ring to form diethyl 1,1-cyclobutanedicarboxylate . -

Downstream: This diester is hydrolyzed to the dicarboxylic acid, converted to the silver salt, and complexed with platinum.

Heterocyclic Library Generation

Researchers use the "uncyclized" nature of CAS 10149-21-0 to build heterocycles other than cyclobutanes.

-

Reaction with Hydrazines: Forms dihydropyridazinones.

-

Reaction with Ureas: Forms barbiturate derivatives with a bromo-propyl side chain, which can be further functionalized to attach fluorophores or targeting ligands.

Diagram: Synthesis of Carboplatin Core

Caption: The synthetic pathway from linear precursors to the Carboplatin ligand, highlighting CAS 10149-21-0 as the pivotal intermediate.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Handling Protocol |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use chemical safety goggles. Eye wash station must be proximal. |

| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood. Avoid generating aerosols. |

| Storage | Moisture Sensitive | Store under inert atmosphere ( |

Stability Note: This compound is relatively stable but can degrade slowly to release HBr if exposed to moisture, turning the liquid yellow/brown.

References

-

PubChem. (2025). Diethyl 3-bromopropylmalonate - Compound Summary (CID 12212854). National Library of Medicine. [Link]

-

Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid.[3] Org. Synth. 1943, 23, 16. (Describes the cyclization of the bromopropyl intermediate). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Intramolecular Alkylation of Diethyl 3-Bromopropylmalonate

Abstract: This document provides a comprehensive guide for the intramolecular alkylation of diethyl 3-bromopropylmalonate, a specialized application of the classical malonic ester synthesis. This procedure details the base-mediated cyclization to form diethyl 1,1-cyclobutanedicarboxylate, a valuable synthetic intermediate. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Power of Intramolecular Reactions

The malonic ester synthesis is a cornerstone reaction in organic chemistry, renowned for its reliability in forming carbon-carbon bonds through the alkylation of a stabilized enolate.[1][2] While typically used for intermolecular reactions, its intramolecular variant offers a powerful and efficient strategy for the construction of cyclic systems. The procedure outlined here focuses on the intramolecular cyclization of diethyl 3-bromopropylmalonate.

This substrate is uniquely designed for a 4-exo-tet cyclization, where a nucleophilic carbanion attacks an electrophilic carbon three atoms away, leading to the formation of a stable four-membered cyclobutane ring.[3] The resulting product, diethyl 1,1-cyclobutanedicarboxylate, is a precursor to cyclobutane-1,1-dicarboxylic acid and other functionalized cyclobutane derivatives, which are significant structural motifs in various biologically active molecules and advanced materials. Understanding and mastering this protocol provides chemists with a robust tool for synthesizing constrained ring systems.

Reaction Mechanism: A Stepwise Analysis

The conversion of diethyl 3-bromopropylmalonate to diethyl 1,1-cyclobutanedicarboxylate proceeds via a classic two-step sequence: enolate formation followed by an intramolecular nucleophilic substitution.

Step 1: Enolate Formation The reaction is initiated by a base, typically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from the carbon atom situated between the two ester carbonyl groups.[4][5] The pKa of this proton is approximately 13, making it readily removable by an alkoxide base.[4] This deprotonation results in the formation of a resonance-stabilized enolate ion, where the negative charge is delocalized onto the oxygen atoms of the adjacent carbonyl groups, enhancing its stability and nucleophilicity.[6]

Step 2: Intramolecular SN2 Cyclization The newly formed enolate carbanion acts as an intramolecular nucleophile. It attacks the electrophilic carbon atom at the other end of the propyl chain, which is bonded to the bromine atom.[6][7] This occurs via a concerted SN2 mechanism, where the carbon-carbon bond forms simultaneously with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.[8] The result is the formation of the cyclobutane ring. To avoid side reactions like transesterification, the alkoxide base used should match the alcohol component of the ester (i.e., sodium ethoxide for diethyl esters).[9][10]

Caption: Key mechanistic stages of the intramolecular alkylation.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate. It is critical to use anhydrous solvents to prevent premature hydrolysis of the ester and deactivation of the base.[11]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Diethyl 3-bromopropylmalonate | 281.12 | 10.0 g | 35.57 | 1.0 |

| Sodium Ethoxide (NaOEt) | 68.05 | 2.66 g | 39.13 | 1.1 |

| Anhydrous Ethanol | 46.07 | 150 mL | - | - |

| Diethyl Ether (anhydrous) | 74.12 | As needed | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | As needed | - | - |

| Brine (Saturated NaCl aq.) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Reaction Procedure

-

Setup: Assemble the three-necked flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

-

Base Preparation: To the flask, add anhydrous ethanol (100 mL) followed by sodium ethoxide (2.66 g, 1.1 eq). Stir the mixture under an inert atmosphere until the sodium ethoxide is fully dissolved.

-

Substrate Addition: In a separate flask, dissolve diethyl 3-bromopropylmalonate (10.0 g, 1.0 eq) in anhydrous ethanol (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 30-45 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).[9] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[1]

-

To the resulting residue, add 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).[9]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[1]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation to obtain a clear, colorless oil.

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Expected Results & Characterization

Following this protocol, the expected yield of pure diethyl 1,1-cyclobutanedicarboxylate should be in the range of 65-75%. The identity and purity of the product can be confirmed by standard analytical techniques.

-

1H NMR: Spectral data will show characteristic peaks for the ethyl ester groups and the cyclobutane ring protons.

-

13C NMR: The spectrum should confirm the presence of the quaternary cyclobutane carbon, the methylene carbons of the ring, the ester carbonyls, and the carbons of the ethyl groups.

-

IR Spectroscopy: A strong absorption band around 1730 cm-1 corresponding to the C=O stretch of the ester is expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (200.23 g/mol ).[12]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | 1. Inactive base due to moisture.[11] 2. Insufficient reaction time or temperature. 3. Intermolecular polymerization. | 1. Ensure all glassware is flame-dried and solvents are strictly anhydrous. Use freshly opened or properly stored sodium ethoxide. 2. Increase reflux time and monitor closely by TLC/GC. 3. Use high-dilution conditions by adding the substrate slowly to the base solution. |

| Starting Material Remains | 1. Insufficient base. 2. Reaction not at equilibrium or incomplete. | 1. Ensure accurate weighing of sodium ethoxide (1.1 equivalents is recommended). 2. Extend the reflux time. |

| Presence of Side Products | 1. Hydrolysis of the ester to carboxylic acid due to water.[9] 2. Transesterification if using a mismatched base/ester pair.[9][10] | 1. Maintain rigorous anhydrous conditions throughout the reaction and work-up. 2. Always use a base with an alkoxide that matches the ester (e.g., NaOEt for diethyl esters). |

References

- BenchChem. (n.d.). Application Notes and Protocols: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole.

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Org. Syn. Coll. Vol. 4, p.271; Vol. 33, p.23. Retrieved from [Link]

- Hunt, I. (n.d.). 20.3 Alkylation of Enolate Anions. Chapter 20, University of Calgary.

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).

- Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214.

- BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate.

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. Org. Syn. Coll. Vol. 3, p.213; Vol. 23, p.16. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Keglevich, G. et al. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.

- Mariella, R. P., & Raube, R. (1953). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 75(19), 4694–4695.

- Duus, F. (1978). β-Thioxo-esters. Part III. The spontaneous intramolecular cyclization of tautomeric diethyl thioacetylsuccinate. Journal of the Chemical Society, Perkin Transactions 1, 292-297.

- Scribd. (n.d.).

-

Learn Chemistry Online. (2020, September 27). B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. askthenerd.com [askthenerd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

using Diethyl 3-bromopropylmalonate in carboplatin synthesis

Application Note: High-Purity Synthesis of Carboplatin via Controlled Cyclization of Diethyl 3-bromopropylmalonate

Part 1: Executive Summary & Strategic Rationale

Abstract The synthesis of Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is frequently plagued by persistent organic impurities and silver contamination. Standard industrial routes often employ a "one-pot" alkylation of diethyl malonate with 1,3-dibromopropane, leading to intermolecular polymerization byproducts (e.g., "dumbbell" tetra-esters). This Application Note details a Stepwise Cyclization Protocol utilizing Diethyl 3-bromopropylmalonate as a purified precursor. By isolating or selecting this mono-alkylated intermediate, researchers can force intramolecular cyclization, significantly increasing the yield of the cyclobutane-1,1-dicarboxylic acid (CBDCA) ligand and simplifying downstream purification of the final API.

Part 2: Technical Deep Dive & Mechanism

The Impurity Challenge

In the conventional synthesis, diethyl malonate is deprotonated and reacted with 1,3-dibromopropane. A major side reaction occurs when the initially formed mono-alkylated species reacts with a second molecule of diethyl malonate instead of cyclizing. This forms Tetraethyl 1,1,5,5-pentanetetracarboxylate , a high-molecular-weight impurity that is difficult to separate from the desired cyclobutane ester.

The Solution: The 3-Bromopropyl Route

Using Diethyl 3-bromopropylmalonate (CAS 10149-21-0) changes the reaction kinetics from a competitive intermolecular/intramolecular landscape to a strictly intramolecular event.

Mechanism:

-

Activation: A strong base (Sodium Ethoxide) removes the remaining

-proton from Diethyl 3-bromopropylmalonate. -

Cyclization: The resulting carbanion performs an intramolecular nucleophilic attack on the

-carbon, displacing the bromide ion. -

Ring Closure: This forms the thermodynamically strained cyclobutane ring (Diethyl cyclobutane-1,1-dicarboxylate).

DOT Diagram: Reaction Pathway

Figure 1: Reaction pathway highlighting the suppression of intermolecular byproducts via the 3-bromopropyl precursor.

Part 3: Experimental Protocols

Protocol A: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

Target: Conversion of linear precursor to cyclized ester.

Reagents:

-

Diethyl 3-bromopropylmalonate (1.0 equiv)

-

Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.1 equiv)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Flush with Nitrogen (

). -

Charge: Add Diethyl 3-bromopropylmalonate (e.g., 28.1 g, 100 mmol) and 100 mL of absolute ethanol to the flask.

-

Addition: Heat the solution to a gentle reflux (

). -

Cyclization: Add the NaOEt solution dropwise over 60 minutes.

-

Expert Insight: Slow addition at reflux favors the kinetic energy required for ring closure over intermolecular aggregation.

-

-

Reaction: Stir at reflux for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material peak should disappear.

-

Workup:

-

Purification: Dissolve the oily residue in Diethyl Ether (100 mL), wash with water (

mL) to remove residual base/salts. Dry over -

Distillation: Distill the crude oil under vacuum (

at 15 mmHg) to obtain clear, colorless Diethyl cyclobutane-1,1-dicarboxylate .

Expected Yield: 85–92% Purity: >98% (GC)

Protocol B: Hydrolysis to CBDCA (Ligand Preparation)

Target: Hydrolysis of the ester to the active dicarboxylic acid ligand.

-

Hydrolysis: Mix the purified ester (from Protocol A) with 20% aqueous NaOH (2.5 equiv).

-

Reflux: Heat to reflux for 2 hours until the solution becomes homogeneous.

-

Acidification: Cool to

. Acidify carefully with concentrated HCl to pH 1–2. -

Extraction: Extract continuously with diethyl ether or ethyl acetate.

-

Crystallization: Evaporate solvent.[1] Recrystallize the solid residue from Ethyl Acetate/Hexane.

-

Product: Cyclobutane-1,1-dicarboxylic acid (CBDCA) . Melting Point:

.

Protocol C: Synthesis of Carboplatin (The API)

Target: Coordination of CBDCA to Platinum. Method: The "Silver-Iodide" Abstraction Route (High Purity).

Reagents:

Step-by-Step Methodology:

-

Activation of Platinum:

-

Suspend

(1.0 equiv) in deionized water protected from light. -

Add

(1.98 equiv - slight deficit to avoid excess Ag). -

Stir at room temperature for 3 hours.

(yellow precipitate) will form. -

Critical Step: Filter through a 0.2

membrane to remove all traces of AgI. The filtrate contains the reactive diaqua species:

-

-

Ligand Addition:

-

Add solid CBDCA (1.0 equiv) to the clear filtrate.

-

Adjust pH to 6.5–7.0 using 1M NaOH or KOH.

-

-

Reaction: Heat to

for 4 hours. The solution typically remains clear or turns slightly pale yellow. -

Crystallization:

-

Filtration: Collect crystals, wash with cold water (

), then cold ethanol. -

Drying: Dry in vacuo at

.

Data Summary Table

| Parameter | Specification | Notes |

| Ligand Yield (Step A+B) | >80% | Significantly higher than "one-pot" malonate route (~50-60%). |

| API Purity (HPLC) | >99.5% | Absence of "dumbbell" ester impurities. |

| Silver Content | <5 ppm | Controlled by filtration and stoichiometry. |

| Appearance | White crystalline powder |

Part 4: Process Workflow Diagram

Figure 2: End-to-end process flow for Carboplatin synthesis utilizing the purified malonate intermediate.

Part 5: Quality Control & Troubleshooting

1. HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5

m). -

Mobile Phase: Water/Methanol (98:2).

-

Detection: UV at 220 nm.

-

Pass Criteria: Carboplatin retention time ~4-5 min. No peaks corresponding to 1,1-cyclobutanedicarboxylic acid (free ligand) or unreacted cisplatin.

2. Silver Contamination:

-

If using the AgNO3 method, residual silver is a critical quality attribute.

-

Test: ICP-MS.

-

Mitigation: If Ag > 5ppm, recrystallize Carboplatin from water, or use a cation exchange resin (H+ form) to remove residual Ag+ before the final crystallization.

3. "Dumbbell" Impurity Check:

-

Run GC-MS on the intermediate ester (Protocol A). Look for peaks with m/z corresponding to tetraethyl esters. If present, reduce the concentration of the reaction in Protocol A (high dilution favors cyclization).

References

-

Al-Jibori, S. A., et al. (2016). Synthesis and characterization of anticancer drugs based on platinum. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(1), 123-130. Link

-

Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid. Org. Synth. 1943, 23, 16. (Describes the foundational cyclization chemistry). Link

-

National Institutes of Health (NIH) / PubChem. Carboplatin Compound Summary. (Pharmacology and Chemical Structure verification).[1][3][5][6][7] Link

-

Galanski, M., et al. (2005). Update of the preclinical situation of anticancer platinum complexes: novel design strategies and innovative drugs. Current Medicinal Chemistry, 12(18), 2075-2094. (Discusses structure-activity relationships and ligand purity importance). Link

-

Dhawan, I. K., et al. (1987). Method for the preparation of platinum(II) anti-tumor complexes. U.S. Patent No. 4,657,927. (The standard industrial reference for the silver-nitrate activation route). Link

Sources

- 1. scispace.com [scispace.com]

- 2. prepchem.com [prepchem.com]

- 3. jbuon.com [jbuon.com]

- 4. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Synthesis of Diethyl 2-(3-Phthalimidopropyl)malonate

Abstract

This document provides a comprehensive guide for the synthesis of diethyl 2-(3-phthalimidopropyl)malonate, a valuable intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to γ-aminobutyric acid (GABA) analogs. The protocol details the reaction of diethyl 3-bromopropylmalonate with potassium phthalimide, a variation of the Gabriel synthesis.[1][2][3][4] This application note covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, methods for product characterization, and critical safety considerations. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing both the practical steps and the scientific rationale to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[2] The Gabriel synthesis offers a robust and reliable method for preparing primary amines by avoiding the over-alkylation often encountered in direct alkylation of ammonia.[3][4] This method utilizes the phthalimide anion as a protected nitrogen source, which undergoes an SN2 reaction with an alkyl halide.[3][4]

The target molecule, diethyl 2-(3-phthalimidopropyl)malonate, is synthesized by reacting diethyl 3-bromopropylmalonate with potassium phthalimide. This reaction is significant because the product combines the features of the Gabriel synthesis (the phthalimido group) and the malonic ester synthesis.[5] The resulting compound is a versatile building block; the phthalimide group can be cleaved to reveal a primary amine, while the malonate moiety can be hydrolyzed and decarboxylated to yield a carboxylic acid, making it an excellent precursor for amino acids and their derivatives.[6][7]

Reaction Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism proceeds in a single, concerted step:

-

Nucleophile Formation: Potassium phthalimide serves as a ready source of the phthalimide anion. In this salt, the nitrogen atom is highly nucleophilic due to the negative charge and the electron-withdrawing effects of the two adjacent carbonyl groups which stabilize the anion.[3]

-

Nucleophilic Attack: The phthalimide anion attacks the electrophilic carbon atom of diethyl 3-bromopropylmalonate—the carbon atom bonded to the bromine.

-

Displacement: The attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide ion as the leaving group and the formation of a new carbon-nitrogen bond.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the potassium cation while leaving the phthalimide anion relatively free and highly reactive, thereby accelerating the SN2 reaction.[1][8]

Caption: SN2 reaction mechanism.

Experimental Protocol

This protocol outlines the synthesis of diethyl 2-(3-phthalimidopropyl)malonate on a laboratory scale.

Materials and Equipment

Reagents & Solvents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| Potassium Phthalimide | 185.22 | 5.56 g | 30.0 | Ensure dry. |

| Diethyl 3-bromopropylmalonate | 281.13 | 8.43 g | 30.0 | Store under inert gas. |

| N,N-Dimethylformamide (DMF) | 73.09 | 75 mL | - | Anhydrous grade. |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | For extraction. |

| Deionized Water | 18.02 | 300 mL | - | For washing. |

| Brine (Saturated NaCl) | - | 50 mL | - | For final wash. |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | For drying. |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (5.56 g, 30.0 mmol). Add 75 mL of anhydrous DMF to the flask.

-

Reagent Addition: While stirring, add diethyl 3-bromopropylmalonate (8.43 g, 30.0 mmol) to the suspension at room temperature.

-

Heating and Reaction: Fit the flask with a reflux condenser and a drying tube. Heat the reaction mixture in an oil bath to 80-90 °C. Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 3:1 Hexane:Ethyl Acetate. The disappearance of the starting bromide is a key indicator.

-